molecular formula C18H20N4O B11829163 7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11829163
M. Wt: 308.4 g/mol
InChI Key: BRUSFAZPHIPJRR-UHFFFAOYSA-N
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Description

NCGC00262650 is a potent inhibitor of the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This compound is known for its ability to block the entry of merozoites into red blood cells, making it a significant molecule in the study of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCGC00262650 involves the formation of a pyrrolo[2,3-d]pyrimidine core. The key steps include:

    Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.

    Substitution: Introduction of the cyclopentyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for NCGC00262650 are not widely documented. the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

NCGC00262650 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

NCGC00262650 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of specific protein interactions.

    Biology: Investigated for its role in blocking merozoite entry into red blood cells.

    Medicine: Potential therapeutic applications in the treatment of malaria.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

NCGC00262650 exerts its effects by inhibiting the interaction between apical membrane antigen 1 and rhoptry neck protein 2. This inhibition prevents the entry of merozoites into red blood cells, thereby blocking the infection process. The molecular targets involved include the apical membrane antigen 1 and rhoptry neck protein 2 pathways .

Comparison with Similar Compounds

Similar Compounds

  • Myricetin 3-O-α-L-arabinopyranoside
  • Sitafloxacin-d 4 hydrochloride
  • Nebacumab
  • Gepotidacin

Uniqueness

NCGC00262650 is unique due to its dual inhibition of both the apical membrane antigen 1-rhoptry neck protein 2 interaction and c-Src tyrosine kinase activity. This dual inhibition makes it a valuable compound for studying multiple pathways simultaneously .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

7-cyclopentyl-5-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H20N4O/c1-23-14-8-6-12(7-9-14)15-10-22(13-4-2-3-5-13)18-16(15)17(19)20-11-21-18/h6-11,13H,2-5H2,1H3,(H2,19,20,21)

InChI Key

BRUSFAZPHIPJRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)C4CCCC4

Origin of Product

United States

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